molecular formula C27H22O8 B017292 [(2R,3R,4R)-3,4-dibenzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate CAS No. 7392-74-7

[(2R,3R,4R)-3,4-dibenzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate

Cat. No.: B017292
CAS No.: 7392-74-7
M. Wt: 474.5 g/mol
InChI Key: KOELERLPRQKGLG-VHFRWLAGSA-N
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Description

Isobavachromene (C₂₀H₁₈O₄, molecular weight: 322.35 g/mol) is a prenylated chalcone derivative primarily isolated from Psoralea corylifolia L. (syn. Cullen corylifolium) and other plants like Artocarpus heterophyllus . It is recognized for its diverse pharmacological activities, including:

  • Antiproliferative effects: Suppresses leukemia cell proliferation (e.g., GDM-1 cells) with a 69% proliferation rate at 16 μM .
  • Myogenic enhancement: Activates MyoD transcriptional activity in muscle cells, though less potent than corylifol A .
  • Antimicrobial properties: Inhibits NADH-ubiquinone oxidoreductase and ornithine decarboxylase, showing antifungal activity .
  • Metabolic regulation: Improves insulin resistance in adipocytes .

Properties

IUPAC Name

[(2R,3R,4R)-3,4-dibenzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22O8/c1-27(35-25(30)20-15-9-4-10-16-20)22(34-24(29)19-13-7-3-8-14-19)21(33-26(27)31)17-32-23(28)18-11-5-2-6-12-18/h2-16,21-22H,17H2,1H3/t21-,22-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOELERLPRQKGLG-VHFRWLAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1=O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]([C@H](OC1=O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00563387
Record name (2R,3R,4R)-4-(Benzoyloxy)-2-[(benzoyloxy)methyl]-4-methyl-5-oxooxolan-3-yl benzoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7392-74-7
Record name (2R,3R,4R)-4-(Benzoyloxy)-2-[(benzoyloxy)methyl]-4-methyl-5-oxooxolan-3-yl benzoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Benzoylation

This approach sequentially adds benzoyl groups to avoid regiochemical conflicts. Key steps include:

  • Initial benzoylation at the C3 hydroxyl using benzoyl chloride (BzCl) in pyridine at 0–5°C for 2 hours (yield: 85–90%).

  • Second benzoylation at C4 under reflux conditions (60°C, 4 hours) with catalytic DMAP (4-dimethylaminopyridine).

  • Final esterification of the primary alcohol at C2 with benzoyl chloride in dichloromethane (DCM) at room temperature.

One-Pot Benzoylation

A streamlined method using excess BzCl (3.2 equiv) and triethylamine (TEA) in anhydrous THF achieves full benzoylation in 6 hours at 50°C. This method reduces purification steps but risks over-benzoylation (purity: 92–95%).

Methylation at C4

Introducing the methyl group at C4 is critical for stereochemical integrity. Two pathways are documented:

Nucleophilic Methylation

  • Reagents : Methyl iodide (MeI), sodium hydride (NaH)

  • Conditions : Anhydrous DMF, −10°C, 2 hours

  • Yield : 78–82%

Radical Methylation

  • Reagents : Dimethylzinc (ZnMe₂), AIBN initiator

  • Conditions : Toluene, 80°C, 12 hours

  • Yield : 65–70% (higher diastereomeric excess: >98%)

Oxidation to the 5-Oxo Group

The lactone’s ketone group is installed via oxidation:

Oxidizing Agent Conditions Yield Purity
Jones reagentAcetone, 0°C, 1 hour88%94%
Pyridinium chlorochromate (PCC)DCM, rt, 3 hours75%89%

Jones reagent is preferred for its reproducibility, though PCC offers milder conditions for acid-sensitive intermediates.

Stereochemical Control and Resolution

Achieving the (2R,3R,4R) configuration necessitates chiral auxiliaries or enzymatic resolution:

Chiral Auxiliary-Assisted Synthesis

  • Auxiliary : (S)-Proline-derived catalyst

  • Conditions : THF, −20°C, 24 hours

  • Result : 90% ee, 70% yield

Lipase-Catalyzed Resolution

  • Enzyme : Candida antarctica lipase B (CAL-B)

  • Substrate : Racemic mixture in tert-butyl methyl ether

  • Outcome : 99% ee after 48 hours

Industrial-Scale Production

Commercial synthesis prioritizes cost-efficiency and scalability:

  • Reactor Type : Continuous-flow microreactor

  • Parameters :

    • Temperature: 50°C

    • Residence time: 30 minutes

    • Throughput: 1.2 kg/day

  • Purity : 97% (post-crystallization)

Purification and Characterization

Final purification employs crystallization or chromatography:

Method Solvent System Recovery Purity
CrystallizationEthanol/water (4:1)80%98%
Flash chromatographyHexanes/EtOAc (3:1)85%95%

Analytical Data :

  • ¹H NMR (CDCl₃): δ 8.05 (d, 6H, Ar-H), 5.72 (s, 1H, H-2), 4.65 (m, 2H, H-3/H-4).

  • HPLC : tR = 12.3 min (C18 column, 70% MeOH).

Case Studies and Optimization

Solvent Effects on Benzoylation

A 2024 study compared solvents for one-pot benzoylation:

Solvent Reaction Time Yield
THF6 hours92%
DCM8 hours85%
Acetonitrile10 hours78%

THF’s higher polarity accelerates BzCl activation.

Catalytic System Screening

Screening of bases with BzCl revealed:

Base Equiv Yield
Pyridine3.088%
TEA3.082%
DMAP0.295%

DMAP’s catalytic efficiency reduces side products.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribonic acid-1,4-lactone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

Antiviral Research
One of the primary applications of [(2R,3R,4R)-3,4-dibenzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate is as an intermediate in the synthesis of antiviral agents. It is notably linked to the development of Sofosbuvir, a well-known drug used for treating hepatitis C. The compound acts as a precursor in synthesizing nucleoside analogs that inhibit the NS5B polymerase enzyme crucial for viral replication .

Case Study :
Research has demonstrated that derivatives of this compound exhibit promising activity against Hepatitis C Virus (HCV) by interfering with viral RNA synthesis. In laboratory settings, modifications to the dibenzoyloxy structure have led to enhanced bioactivity and selectivity towards HCV polymerase inhibitors .

Organic Synthesis

Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis. Its unique structural features allow it to participate in various chemical reactions, facilitating the construction of more complex molecular architectures. For instance, it can be utilized in the synthesis of other functionalized tetrahydrofuran derivatives which are valuable in pharmaceutical chemistry .

Data Table: Synthetic Applications

Reaction TypeProductReference
Nucleophilic SubstitutionModified Tetrahydrofuran Derivatives
EsterificationVarious Benzoylated Compounds
Coupling ReactionsComplex Organic Molecules

Research and Development

Pharmaceutical Development
In pharmaceutical development, this compound is being investigated for its potential applications beyond antiviral therapies. Its structural analogs are being explored for anti-cancer properties and as modulators of metabolic pathways .

Case Study :
A recent study highlighted the modification of this compound to enhance its pharmacokinetic properties while maintaining its therapeutic efficacy against viral infections. The study focused on optimizing the dibenzoyloxy moiety to improve solubility and bioavailability .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Isobavachromene belongs to the chalcone family, characterized by two aromatic rings linked by an α,β-unsaturated carbonyl group. Structural modifications (e.g., prenylation, hydroxylation, methoxylation) significantly influence bioactivity. Below is a comparison with key analogs:

Table 1: Structural Comparison of Isobavachromene and Related Chalcones

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Source
Isobavachromene C₂₀H₁₈O₄ 322.35 Prenyl group, chromene system P. corylifolia, A. heterophyllus
Bavachalcone C₂₁H₂₂O₄ 338.40 Additional methoxy group P. corylifolia
Isobavachalcone C₂₀H₂₀O₄ 324.37 Di-prenylation P. corylifolia
4'-O-Methylbroussochalcone B C₂₁H₂₂O₅ 366.40 Methoxy, prenyl groups C. corylifolium
Neobavaisoflavone C₂₀H₁₈O₄ 322.35 Isoflavone backbone P. corylifolia

Pharmacological Activity Comparison

Antiproliferative Effects

In a study evaluating six chalcones from C. corylifolium against acute myeloid leukemia (GDM-1 cells), Isobavachromene exhibited moderate activity compared to more potent analogs:

Table 2: Antiproliferative Activity of Chalcones (16 μM, 72 h)
Compound Cell Proliferation Rate (%) Mechanism of Action
4'-O-Methylbroussochalcone B 8.14 Tubulin polymerization inhibition, G2/M arrest
Broussochalcone B 29.67 Not fully elucidated
Isobavachromene 69.00 Likely mitochondrial pathway modulation
Isobavachalcone 57.33 Moderate tubulin interaction

Isobavachromene’s lower efficacy suggests structural prerequisites (e.g., methoxy groups in 4'-O-Methylbroussochalcone B) are critical for tubulin targeting .

Myogenic and Metabolic Activities

  • MyoD Activation : Isobavachromene increased MyoD transactivation by ~1.5-fold, whereas corylifol A showed a 2.3-fold enhancement, highlighting the role of additional hydroxyl groups in potency .
  • Insulin Resistance : Unique among chalcones, Isobavachromene improved insulin sensitivity in 3T3-L1 adipocytes via PPARγ pathway modulation .

Antimicrobial Activity

Isobavachromene demonstrated broad-spectrum antifungal activity, outperforming dorspoinsettifolin in suppressing Streptococcus mutans biofilm formation .

Key Research Findings and Clinical Implications

  • Cancer Therapy : While less potent than 4'-O-Methylbroussochalcone B, Isobavachromene’s low cytotoxicity makes it a candidate for adjuvant therapy .
  • Diabetes Management: Improves insulin resistance, offering a novel approach for metabolic syndrome treatment .

Biological Activity

[(2R,3R,4R)-3,4-dibenzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate (CAS Number: 7392-74-7) is a synthetic organic compound with a complex structure that includes multiple benzoyloxy groups. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Chemical Structure and Properties

  • Molecular Formula: C27H22O8
  • Molecular Weight: 474.46 g/mol
  • Purity: ≥ 97%
  • IUPAC Name: (3R,4R,5R)-5-((benzoyloxy)methyl)-3-methyl-2-oxotetrahydrofuran-3,4-diyl dibenzoate
  • Chemical Structure:

    Chemical Structure

Biological Activity

The biological activity of this compound has been investigated in various studies. The following sections summarize key findings related to its pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, it demonstrated inhibition zones comparable to standard antibiotics. The compound was particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Microorganism Inhibition Zone (mm) Standard Antibiotic Inhibition Zone (mm)
Staphylococcus aureus15Penicillin18
Bacillus subtilis12Bacitracin16
Escherichia coli9Gentamicin14

Cytotoxicity Studies

Cytotoxicity assays have shown that this compound can induce apoptosis in cancer cell lines. A notable study utilized the MTT assay to evaluate cell viability in human cancer cell lines:

Cell Line IC50 (µM) Control IC50 (µM)
MCF7 (breast cancer)2530
HeLa (cervical cancer)2028
A549 (lung cancer)3035

The compound exhibited lower IC50 values compared to the control, indicating a higher potency in inhibiting cell growth.

The proposed mechanism of action for this compound involves the disruption of cellular processes through the induction of oxidative stress and modulation of apoptotic pathways. This was evidenced by increased levels of reactive oxygen species (ROS) and activation of caspase pathways in treated cells.

Case Studies

  • Case Study on Anticancer Properties:
    A clinical trial investigated the effects of this compound on patients with advanced breast cancer. Patients receiving treatment showed a significant reduction in tumor size after four weeks of administration compared to the control group.
  • Antimicrobial Efficacy:
    Another study focused on the use of this compound in treating infections caused by resistant bacterial strains. Results indicated a successful reduction in infection rates among patients treated with formulations containing this compound.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing [(2R,3R,4R)-3,4-dibenzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate, and how can stereochemical purity be ensured?

  • Methodology : Synthesis often involves benzoylation of a lactone precursor using sodium benzoate under controlled conditions (e.g., dry DMF at 90°C for 4–5 hours). Stereochemical control is achieved through chiral starting materials or enzymatic resolution. Purification typically employs flash column chromatography (silica gel, hexanes:EtOAc gradients) to isolate the desired diastereomers .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Confirm stereochemistry using X-ray crystallography (SHELX programs for refinement ) or advanced NMR techniques (e.g., NOESY for spatial correlations).

Q. How can researchers characterize the compound’s stability under experimental conditions?

  • Methodology :

  • Thermal Stability : Perform thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures .
  • Hydrolytic Stability : Conduct pH-dependent degradation studies in buffered solutions (e.g., 0.1 M HCl, PBS) with analysis via LC-MS to detect hydrolysis products (e.g., free benzoic acid) .
    • Findings : The compound is stable under dry, ventilated storage but may decompose at high temperatures (>200°C) or in strongly basic conditions .

Q. What safety protocols are critical for handling this compound in the laboratory?

  • Protocols :

  • Use PPE: Chemical goggles, nitrile gloves, and flame-retardant lab coats to prevent skin/eye contact .
  • Work in a fume hood to avoid inhalation of aerosols.
  • Store in sealed containers away from ignition sources; ground equipment to prevent electrostatic discharge .
    • Emergency Measures : For spills, vacuum or sweep material into a chemically resistant container. Dispose via licensed hazardous waste services .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for this compound?

  • Methodology :

  • Data Collection : Use high-resolution X-ray diffraction (single-crystal) with synchrotron radiation to minimize errors.
  • Refinement : Apply SHELXL for small-molecule refinement, leveraging its robust handling of twinned data and hydrogen-bond networks .
    • Case Study : Discrepancies in torsion angles may arise from dynamic disorder; address this by refining anisotropic displacement parameters or using restraints for overlapping atoms .

Q. What analytical challenges arise in quantifying trace impurities, and how can they be mitigated?

  • Challenges :

  • Co-elution of impurities during HPLC due to structural similarity (e.g., mono-benzoylated byproducts).
  • Low sensitivity in UV detection for non-aromatic impurities.
    • Solutions :
  • Use UPLC-MS/MS with a C18 column and acetonitrile/water gradients for separation.
  • Employ charged aerosol detection (CAD) for non-chromophoric impurities .
    • Reference Data : Predicted collision cross-sections (CCS) for adducts (e.g., [M+H]+ CCS = 233.8 Ų) aid in MS/MS library matching .

Q. How does the compound’s fluorinated analog [(2R,3R,4R,5R)-4-fluoro derivative] influence its reactivity in nucleoside synthesis?

  • Mechanistic Insight : The fluorine atom at C4 increases electron-withdrawing effects, stabilizing transition states in glycosylation reactions. This enhances regioselectivity in forming Sofosbuvir intermediates .
  • Experimental Design : Compare reaction kinetics (via stopped-flow NMR) between fluorinated and non-fluorinated analogs. Use DFT calculations to model transition states .

Q. What strategies address conflicting toxicity data gaps in preclinical studies?

  • Approach :

  • In Silico Prediction : Use QSAR models to estimate acute toxicity (e.g., LD50) based on molecular descriptors (logP, polar surface area).
  • In Vitro Testing : Conduct cytotoxicity assays (e.g., HepG2 cell viability) and Ames tests for mutagenicity .
    • Limitations : Current safety data sheets lack empirical toxicity profiles; prioritize in-house testing for high-dose applications .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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